4-Hydroxy-2-isopropylbenzaldehyde

Physicochemical profiling Drug-likeness Formulation science

4-Hydroxy-2-isopropylbenzaldehyde (CAS 181035-58-5) is a disubstituted benzaldehyde derivative featuring a hydroxyl group at the 4-position and an isopropyl group at the 2-position on the aromatic ring. With a molecular formula of C10H12O2 and a molecular weight of 164.20 g/mol, this compound belongs to the class of hydroxy-substituted aromatic aldehydes that serve as versatile intermediates in pharmaceutical and fine chemical synthesis.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 181035-58-5
Cat. No. B067754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2-isopropylbenzaldehyde
CAS181035-58-5
SynonymsBenzaldehyde, 4-hydroxy-2-(1-methylethyl)- (9CI)
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=CC(=C1)O)C=O
InChIInChI=1S/C10H12O2/c1-7(2)10-5-9(12)4-3-8(10)6-11/h3-7,12H,1-2H3
InChIKeyNIAUHSFUZOOBGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-2-isopropylbenzaldehyde (CAS 181035-58-5): A Strategic Ortho-Isopropyl Substituted Benzaldehyde Building Block for Drug Discovery


4-Hydroxy-2-isopropylbenzaldehyde (CAS 181035-58-5) is a disubstituted benzaldehyde derivative featuring a hydroxyl group at the 4-position and an isopropyl group at the 2-position on the aromatic ring. With a molecular formula of C10H12O2 and a molecular weight of 164.20 g/mol, this compound belongs to the class of hydroxy-substituted aromatic aldehydes that serve as versatile intermediates in pharmaceutical and fine chemical synthesis . Its computed physicochemical properties include an aqueous solubility of 0.64 g/L at 25 °C, a density of 1.097 g/cm³, a boiling point of 294.9 °C, and a flash point of 124.2 °C, positioning it as a moderately lipophilic, low-solubility benzaldehyde variant . Notably, this compound appears as a key intermediate in patent US6855512B2, which discloses methods for identifying inhibitors of cytochrome P450RAI (CYP26), an enzyme involved in retinoic acid catabolism [1]. Its dual functionality—a reactive aldehyde for condensation chemistry and a phenolic hydroxyl for further derivatization—makes it a strategic building block for medicinal chemistry programs targeting retinoid-related pathways.

Why Generic Substitution of 4-Hydroxy-2-isopropylbenzaldehyde with Simpler Benzaldehydes Is Scientifically Unsound


The 2-isopropyl substitution pattern in 4-Hydroxy-2-isopropylbenzaldehyde creates a unique steric and electronic environment that cannot be replicated by simpler benzaldehyde analogs such as 4-hydroxybenzaldehyde (lacking the isopropyl group), 4-isopropylbenzaldehyde (cuminaldehyde, lacking the hydroxyl), or 2-isopropylbenzaldehyde (lacking the para-hydroxyl). The presence of the ortho-isopropyl group introduces significant steric hindrance around the aldehyde functionality, which directly impacts reaction kinetics in condensation reactions (e.g., Schiff base formation, Knoevenagel condensations) and influences the conformational preferences of downstream products . The para-hydroxyl group simultaneously provides a handle for further functionalization (etherification, esterification, phosphorylation) while also modulating the electronic properties of the aromatic ring through resonance effects [1]. Critically, the compound's role as a specific intermediate in patent US6855512B2 for synthesizing cytochrome P450RAI inhibitors demonstrates that this precise substitution pattern is required for the intended biological target engagement—generic substitution with regioisomers or monosubstituted analogs would yield compounds with altered binding geometries, potentially rendering them inactive in the disclosed retinoid metabolism pathway [2]. The computed water solubility of 0.64 g/L further distinguishes this compound from the highly soluble 4-hydroxybenzaldehyde (13.8 g/L) , indicating that substitution with the more soluble analog would fail to replicate the partitioning behavior and potential membrane permeability characteristics essential for specific applications.

Quantitative Differentiation Evidence for 4-Hydroxy-2-isopropylbenzaldehyde Against In-Class Analogs


Aqueous Solubility: 4-Hydroxy-2-isopropylbenzaldehyde Exhibits 21-Fold Lower Solubility Than 4-Hydroxybenzaldehyde, Enabling Distinct Partitioning Behavior

The computed aqueous solubility of 4-hydroxy-2-isopropylbenzaldehyde is 0.64 g/L at 25 °C, representing a 21.6-fold decrease relative to its non-isopropyl analog 4-hydroxybenzaldehyde, which exhibits an experimentally measured solubility of 13.8 g/L at 30.5 °C . Conversely, the hydroxy-devoid analog 4-isopropylbenzaldehyde (cuminaldehyde) is reported as practically insoluble in water . This positions the target compound at a unique intermediate solubility that cannot be achieved by either monosubstituted analog alone. The quantified difference is 13.16 g/L versus 4-hydroxybenzaldehyde, and the compound is uniquely sparingly soluble compared to the insoluble 4-isopropylbenzaldehyde . Computed logP data from ACD/Labs further corroborate the increased lipophilicity imparted by the isopropyl substituent .

Physicochemical profiling Drug-likeness Formulation science

Patent-Documented Synthetic Utility: 4-Hydroxy-2-isopropylbenzaldehyde Serves as a Regiospecific Intermediate in Cytochrome P450RAI Inhibitor Synthesis (US6855512B2)

Patent US6855512B2 explicitly describes the synthesis of 4-hydroxy-2-isopropylbenzaldehyde via TBAF-mediated desilylation of 4-(tert-butyl-dimethyl-silanyloxy)-2-isopropyl-benzaldehyde (Intermediate 146), achieving a 96% isolated yield (500.0 mg from 880.0 mg starting material) [1]. This compound is utilized as an intermediate in the preparation of cytochrome P450RAI (CYP26) inhibitors, which are therapeutic candidates for retinoid-responsive conditions including psoriasis, acne, and certain cancers [2]. In contrast, the structurally similar but regioisomeric 2-hydroxy-4-isopropylbenzaldehyde (chamaecin) has been independently characterized as a tyrosinase inhibitor (IC50 = 2.3 µM against mushroom tyrosinase) with a distinct therapeutic indication in skin lightening [3]. Neither 4-hydroxybenzaldehyde nor 4-isopropylbenzaldehyde appear as intermediates in the CYP26 inhibitor patent family, highlighting the specific requirement for the 4-hydroxy-2-isopropyl substitution pattern in this synthetic pathway [4].

Medicinal chemistry Retinoid metabolism Cytochrome P450 inhibition

Density and Boiling Point: Computed Physical Properties Differentiate 4-Hydroxy-2-isopropylbenzaldehyde from Mono-Substituted Analogs

Computed physical properties for 4-hydroxy-2-isopropylbenzaldehyde include a density of 1.097±0.06 g/cm³ at 20 °C and a boiling point of 294.9±28.0 °C at 760 torr . These values are intermediate between those of 4-hydroxybenzaldehyde (density ≈1.226 g/cm³, boiling point 310-311 °C) [1] and 4-isopropylbenzaldehyde (density ≈0.977-0.983 g/cm³, boiling point 235-236 °C) , reflecting the additive contributions of the polar hydroxyl and the bulky, lipophilic isopropyl substituents. The 2-isopropylbenzaldehyde isomer (CAS 6502-22-3) exhibits a notably lower boiling point of 226.1 °C and density of 0.980 g/cm³ , underscoring that the para-hydroxyl group in the target compound substantially elevates both density and boiling point due to intermolecular hydrogen bonding absent in the non-hydroxylated analog. The 4-hydroxy-2-methylbenzaldehyde comparator (CAS 41438-18-0), with a molecular weight of 136.15 g/mol, lacks the steric bulk of the isopropyl group, resulting in distinct chromatographic retention and crystallization behavior [2].

Physicochemical characterization Process chemistry Purification optimization

Commercial Availability Profile: 4-Hydroxy-2-isopropylbenzaldehyde Is a Specialty Custom Synthesis Product with Defined Purity Specifications, Distinct from Commodity Benzaldehydes

4-Hydroxy-2-isopropylbenzaldehyde is available exclusively through specialty chemical manufacturers and custom synthesis providers, with documented purity specifications of ≥97% (Aromsyn) and NLT 98% (Boroncore) , accompanied by batch-specific Certificates of Analysis (COA) and structural characterization data . In contrast, 4-hydroxybenzaldehyde is a commodity chemical widely stocked by major distributors (Sigma-Aldrich, TCI, Thermo Fisher) in bulk quantities with standardized quality control . 4-Isopropylbenzaldehyde (cuminaldehyde) is also commercially available as a catalog item from Thermo Scientific at 98% purity . The target compound's absence from major catalog houses (Sigma-Aldrich, TCI) and its listed status as discontinued at VWR and CymitQuimica indicates it occupies a niche position in the chemical supply chain, requiring engagement with specialized contract research and manufacturing organizations for reliable sourcing . Capotchem, one of the primary suppliers, offers production from gram to kilogram scale, supporting both laboratory R&D and pilot-scale industrial applications .

Chemical procurement Supply chain Custom synthesis

Optimal Application Scenarios Where 4-Hydroxy-2-isopropylbenzaldehyde Provides Quantifiable Advantages Over Closest Analogs


Medicinal Chemistry: Synthesis of Cytochrome P450RAI (CYP26) Inhibitors for Retinoid-Responsive Disease Programs

As documented in US6855512B2, 4-hydroxy-2-isopropylbenzaldehyde serves as a regiospecific intermediate in the synthesis of CYP26 inhibitors, a target class implicated in retinoic acid metabolism modulation for treating psoriasis, acne, and certain malignancies [1]. The 96% synthetic yield reported in the patent deprotection step validates process feasibility . The 4-hydroxy-2-isopropyl substitution pattern is structurally required for the downstream SAR of these inhibitors—neither 4-hydroxybenzaldehyde (lacking the isopropyl group) nor 4-isopropylbenzaldehyde (lacking the hydroxyl handle for further derivatization) can substitute in this pathway . The intermediate aqueous solubility (0.64 g/L) further supports solution-phase chemistry under mild aqueous conditions while allowing organic extraction during workup .

Process Chemistry: Development of Robust Purification Protocols Leveraging Intermediate Physical Properties

The computed boiling point (294.9 °C) and density (1.097 g/cm³) of 4-hydroxy-2-isopropylbenzaldehyde are distinct from both commodity 4-hydroxybenzaldehyde (bp 310-311 °C, density 1.226 g/cm³) and 4-isopropylbenzaldehyde (bp 235-236 °C, density ~0.980 g/cm³) [1]. These intermediate values necessitate tailored distillation and chromatographic conditions that cannot be directly adopted from protocols developed for the mono-substituted analogs . For process chemistry teams scaling up reactions involving this intermediate, the flash point of 124.2 °C provides a safety margin that is higher than that of 4-isopropylbenzaldehyde (flash point ~93 °C), reducing ignition risk during solvent removal operations .

Chemical Procurement and Supply Chain Strategy: Sourcing a Non-Commodity Building Block with Documented Quality Assurance

4-Hydroxy-2-isopropylbenzaldehyde occupies a niche supply position: it is not available from major catalog distributors (Sigma-Aldrich, TCI) but is reliably sourced from specialized manufacturers (Capotchem, Boroncore, Aromsyn) with purity specifications of ≥97-98% (HPLC) and batch-specific Certificates of Analysis [1]. For research organizations requiring this specific intermediate for patent-protected synthetic pathways (e.g., US6855512B2), engaging directly with these specialty suppliers offers advantages including customizable scale (gram to kilogram), dedicated quality documentation, and traceability that supports regulatory filing requirements . The discontinued status at generalist distributors (VWR, CymitQuimica) underscores that procurement through specialty channels is not merely preferred but necessary .

Structure-Activity Relationship (SAR) Studies: Probing Steric and Electronic Effects of Ortho-Isopropyl Substitution on Benzaldehyde Reactivity

The ortho-isopropyl group in 4-hydroxy-2-isopropylbenzaldehyde introduces significant steric hindrance around the aldehyde carbonyl, which directly influences reaction rates in nucleophilic addition and condensation reactions [1]. In comparative SAR studies, researchers can use this compound alongside 4-hydroxybenzaldehyde (no ortho steric hindrance), 4-hydroxy-2-methylbenzaldehyde (moderate steric hindrance, CAS 41438-18-0) , and 2-isopropylbenzaldehyde (no para-hydroxyl electronic effect, CAS 6502-22-3) to deconvolute the independent contributions of steric bulk and electronic effects on reaction outcomes. The 21.6-fold solubility difference versus 4-hydroxybenzaldehyde further allows investigation of how substituent-induced lipophilicity changes affect reaction partitioning in biphasic systems .

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